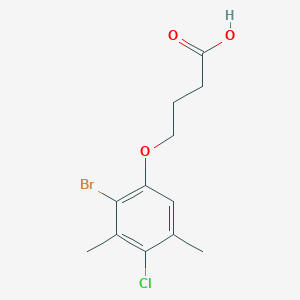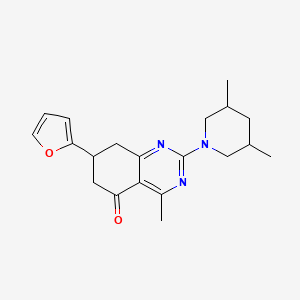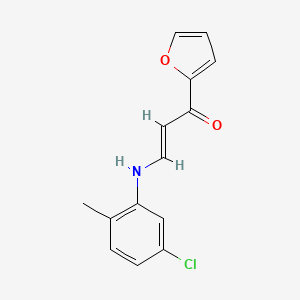![molecular formula C17H22N2O3S B4617466 1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
Descripción general
Descripción
1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-ethylphenylsulfonyl group and a 2-furylmethyl group
Métodos De Preparación
The synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzenesulfonyl chloride and 2-furylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-ethylbenzenesulfonyl chloride reacts with 2-furylmethylamine in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability.
Análisis De Reacciones Químicas
1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine can be compared with other similar compounds, such as:
1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine: This compound has a fluorophenyl group instead of a furylmethyl group, which may result in different chemical and biological properties.
1-[(4-ethylphenyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine: The presence of a methyl group on the furoyl ring can influence the compound’s reactivity and interactions.
1-[(4-chlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine: The substitution of a chlorine atom on the phenyl ring can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological characteristics.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-15-5-7-17(8-6-15)23(20,21)19-11-9-18(10-12-19)14-16-4-3-13-22-16/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYGPCHIEAEXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)
![N-{6-tert-butyl-3-[(4-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)


![4-(4-METHOXYBENZENESULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4617438.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4617442.png)

![7,7-dimethyl-4-[4-(propan-2-yl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4617454.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(3-chloro-4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4617457.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![(4Z)-2-benzylsulfanyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazol-5-one](/img/structure/B4617474.png)
![2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B4617486.png)
![N-[4-(butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4617491.png)
